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Cobalt(II) cyanide dihydrate

Cat. No.: B12060001
M. Wt: 147.00 g/mol
InChI Key: UECCBWFRUWBPPG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry

Academic interest in cobalt cyanide complexes has been present for many decades, attracting intermittent attention in the areas of inorganic synthesis and catalysis. wikipedia.org Early studies, dating back to at least 1946, described the preparation of a reddish-brown precipitate of the trihydrate by reacting a cobalt salt solution with potassium cyanide. chemicalbook.comchemicalbook.com A notable polarographic study of cobalt cyanide complexes was published in 1949, indicating a long history of scientific investigation into its electrochemical behavior. acs.org

The evolution of academic inquiry has progressed from these initial synthetic and analytical studies to more sophisticated characterizations. Research has delved into the magnetic and structural properties of these compounds. chemicalbook.com For example, investigations into the crystal structures have revealed complex arrangements, such as those resembling soluble Prussian blue, with cobalt atoms in different spin states depending on their coordination environment (surrounded by either carbon or nitrogen atoms). chemicalbook.com More recent research has employed advanced techniques like capillary electrophoresis and Raman spectroscopy to identify the various cobalt-cyanide complexes that form in solution under different conditions. tandfonline.comresearchgate.net This progression reflects a deeper drive to understand the fundamental chemistry of these complexes, from their basic formation to their detailed structural and electronic properties.

Contemporary Research Challenges and Emerging Opportunities

A primary challenge in contemporary research involves controlling the synthesis to produce specific, highly ordered structures. The properties of coordination polymers and cyanide-bridged frameworks are highly dependent on their dimensionality and the precise arrangement of atoms. acs.orgutwente.nl Another challenge is elucidating the exact mechanisms behind their catalytic activity to design more efficient catalysts. echemi.com For example, while cobalt hexacyanocobaltate is a highly effective catalyst, understanding the role of its coordinatively unsaturated metal centers is crucial for further development. acs.org

Despite these challenges, several emerging opportunities are driving current research. There is significant interest in developing novel functional materials from cobalt cyanide precursors. This includes creating materials for environmental remediation, such as advanced oxidation catalysts for water treatment. acs.org Another promising area is in the field of chemical sensors; researchers have fabricated hybrid micromaterials based on cobalt-organic complexes that can detect cyanide anions through a ratiometric absorption response. rsc.org Furthermore, the synthesis of complex cyanide-bridged structures containing cobalt and other metals continues to be an active area of research, with potential applications in creating nanocomposites and materials with unique magnetic or electronic properties. researchgate.netrsc.org The ability of certain cobalt(II) cyanide complexes to reversibly bind small molecules like oxygen when encapsulated within zeolites also presents opportunities for developing materials for gas separation and storage. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4CoN2O2 B12060001 Cobalt(II) cyanide dihydrate

Properties

Molecular Formula

C2H4CoN2O2

Molecular Weight

147.00 g/mol

IUPAC Name

cobalt(2+);dicyanide;dihydrate

InChI

InChI=1S/2CN.Co.2H2O/c2*1-2;;;/h;;;2*1H2/q2*-1;+2;;

InChI Key

UECCBWFRUWBPPG-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.O.O.[Co+2]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations

Controlled Synthesis of Cobalt(II) Cyanide Dihydrate

The direct synthesis of Cobalt(II) cyanide, particularly its hydrated forms, relies on carefully controlled reaction conditions to yield the desired product.

The most direct route to Cobalt(II) cyanide hydrates involves precipitation from an aqueous solution. This method typically combines a soluble cobalt(II) salt with an alkali metal cyanide. A light brown precipitate of Cobalt(II) cyanide, often as a dihydrate (Co(CN)₂·2H₂O) or a related hydrate (B1144303), is formed upon the addition of stoichiometric amounts of potassium cyanide to a cobalt(II) chloride solution. chemicalbook.comevitachem.com The use of stoichiometric amounts is critical, as an excess of cyanide will lead to the dissolution of the precipitate and the formation of soluble complex cyanide species like potassium cobalt(II) cyanide (K₄Co(CN)₆). chemicalbook.com The resulting hydrated precipitate can be dehydrated to the anhydrous blue form by heating at 250°C in a nitrogen atmosphere. chemicalbook.com

Table 1: Precipitation Synthesis of Cobalt(II) Cyanide Hydrates

Cobalt(II) SaltCyanide SourceProductReference
Cobalt(II) chloride (CoCl₂)Potassium cyanide (KCN)Cobalt(II) cyanide trihydrate (Co(CN)₂·3H₂O) chemicalbook.com
Cobalt(II) chloridePotassium cyanideThis compound (Co(CN)₂·2H₂O or 2.5H₂O) chemicalbook.com

Hydrothermal synthesis, a technique involving reactions in water at high temperatures and pressures, is a versatile method for preparing crystalline coordination complexes that may not be accessible through conventional solution routes. researchgate.net While direct hydrothermal synthesis of simple this compound is not commonly reported, the technique is extensively used to create more complex, cyanide-containing cobalt structures. For example, novel cobalt(III) complexes with cyanide ligands have been successfully synthesized under hydrothermal conditions. dntb.gov.ua This method has also been employed to prepare multidimensional cyano-bridged assemblies, demonstrating its utility in generating robust framework materials. researchgate.netacs.org The high-energy conditions of hydrothermal synthesis can facilitate the formation of unique crystalline phases and coordination polymers.

Ligand-exchange, or substitution, reactions provide another pathway to cobalt-cyanide species. In these reactions, ligands in a pre-existing cobalt complex are replaced by cyanide ions. A common example involves the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, where the water ligands can be substituted by other ligands. studymind.co.ukchemguide.co.uk While direct substitution to form neutral Co(CN)₂ is less common than precipitation, the principles of ligand exchange are fundamental to the formation of related cyanide complexes. For instance, cyanide can induce complex rearrangements in organometallic cobalt complexes, such as the fragmentation of a pentaphosphido ligand coordinated to a cobalt center, showcasing cyanide's strong coordinating ability. nih.gov In other systems, zero-valent cobalt isocyanide complexes undergo ligand exchange with various donor ligands, with kinetic studies indicating an associative reaction mechanism. acs.org

Hydrothermal Synthesis Approaches

Synthesis of Related Cobalt-Cyanide Complexes and Coordination Polymers

The chemistry of Cobalt(II) cyanide extends beyond the simple hydrate to a vast family of complex anions and extended network solids with significant applications in materials science.

The addition of excess cyanide to a solution containing cobalt(II) ions leads to the formation of the pentacyanocobaltate(II) anion, [Co(CN)₅]³⁻. wikipedia.org This process occurs when the initially precipitated Cobalt(II) cyanide redissolves in the presence of more than five equivalents of a cyanide salt. wikipedia.orgwikipedia.org The resulting pentacyanocobaltate(II) is a reactive species known for its ability to react with molecular hydrogen. wikipedia.org

The hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, is a stable, low-spin d⁶ complex. Its synthesis typically involves the oxidation of a cobalt(II) salt in the presence of excess cyanide. wikipedia.orgontosight.ai For example, bubbling air through a solution of a cobalt(II) salt and an alkali cyanide can oxidize the cobalt from the +2 to the +3 state, forming the hexacyanocobaltate(III) complex. wikipedia.orgacs.org Alternatively, heating a solution of potassium hexacyanocobaltate(II) can result in its conversion to the pale yellow potassium hexacyanocobaltate(III), with an accompanying evolution of hydrogen. prepchem.com

Table 2: Synthesis Conditions for Pentacyano- and Hexacyanocobaltates

Complex IonStarting MaterialsKey ConditionProductReference
Pentacyanocobaltate(II)Cobalt(II) salt, Cyanide salt>5 equivalents of cyanide[Co(CN)₅]³⁻ wikipedia.org
Hexacyanocobaltate(III)Cobalt(II) salt, Cyanide saltOxidizing agent (e.g., air)[Co(CN)₆]³⁻ wikipedia.orgontosight.ai
Hexacyanocobaltate(III)Potassium hexacyanocobaltate(II)Boiling the solutionK₃[Co(CN)₆] prepchem.com

Cyano-bridged coordination polymers are a class of materials where metal centers are linked by cyanide ligands to form extended one-, two-, or three-dimensional networks. nii.ac.jp These materials, often related to the Prussian blue structure, exhibit diverse and tunable properties. The synthesis involves reacting molecular building blocks, such as [Re₆Q₈(CN)₆]⁴⁻ (where Q = S, Se) clusters, with cobalt(II) ions in an aqueous solution. berkeley.edu This self-assembly process results in porous framework materials where partially hydrated Co²⁺ ions are spaced apart by the large cluster units. berkeley.edu Another strategy involves the reaction of pre-formed hexacyanometalate complexes with cobalt salts. For instance, reacting K₃[Co(CN)₆] with zinc nitrate (B79036) yields the zinc hexacyanocobaltate(III) framework. Similarly, complex 3D cyano-bridged structures with chiral nanotubular features have been synthesized, demonstrating ferromagnetic ordering. kyushu-u.ac.jp These synthetic approaches allow for the rational design of materials with specific porosities, magnetic properties, and catalytic activities. nii.ac.jpkyushu-u.ac.jp

Table 3: Examples of Cyano-Bridged Cobalt(II) Frameworks

Cobalt SourceBridging Ligand SourceResulting FrameworkNoteworthy PropertyReference
Co(NO₃)₂·6H₂ONaCs₃[Re₆S₈(CN)₆][Co₂(H₂O)₄][Re₆S₈(CN)₆]·10H₂OPorous, Vapochromic response berkeley.edu
CoCl₂[Cr(CN)₆]³⁻ (in situ)3D Cr(III)-Co(II) compoundFerromagnetic order, Chiral structure kyushu-u.ac.jp
CoCl₂K₄[Fe(CN)₆]CoFe Prussian blue analogueHollow nanocube morphology nii.ac.jp

Cobalt(II) Cyanoguanidine Complexes

The synthesis of coordination complexes involving cobalt(II) and cyanoguanidine (also known as dicyandiamide, DCD) demonstrates the formation of structurally diverse compounds based on the chosen reaction conditions. dntb.gov.uad-nb.infodnu.dp.ua Research has led to the design and synthesis of novel cobalt(II) cyanoguanidine bromide coordination complexes by varying the solvent system. d-nb.infomdpi.com Two distinct phase-pure compounds have been successfully precipitated and characterized from aqueous and methanol (B129727) solutions. dntb.gov.uaresearchgate.netdntb.gov.ua

In one synthetic approach, reacting cobaltous bromide (CoBr₂) with cyanoguanidine in distilled water yields dark-red crystals of Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O. d-nb.infomdpi.com A similar method utilizing methanol as the solvent instead of water results in the formation of a different complex, Co₃(C₂N₄H₄)₈(H₂O)₈·6Br, also presenting as dark-red crystals. d-nb.infomdpi.com Both compounds crystallize in the triclinic system with the space group P1. dntb.gov.uaresearchgate.net

The structural analysis reveals significant differences between the two complexes. The compound synthesized in water, Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O, consists of two crystallographically distinct isolated octahedral CoO₄N₂ units, bromide anions, and crystal water molecules. dntb.gov.uaresearchgate.netdntb.gov.ua In these units, the cobalt ion is coordinated by two nitrogen-containing cyanoguanidine ligands and four water molecules. d-nb.info In contrast, the complex prepared in methanol, Co₃(C₂N₄H₄)₈(H₂O)₈·6Br, is constructed from both isolated octahedra and discrete binuclear cluster units formed from edge-sharing octahedra. dntb.gov.uaresearchgate.netdntb.gov.ua These structural variations also lead to different magnetic properties; the aqueous product shows behavior consistent with isolated Co²⁺ centers, while the methanol product exhibits weak antiferromagnetic exchange interactions within its binuclear clusters. dntb.gov.uadntb.gov.ua

Table 1: Synthesis of Cobalt(II) Cyanoguanidine Bromide Complexes
Compound FormulaReactantsSolventResulting StructureReference
Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂OCobalt(II) bromide (CoBr₂), Cyanoguanidine (C₂N₄H₄)Distilled WaterConsists of two crystallographically distinct isolated CoO₄N₂ octahedral units. dntb.gov.uad-nb.infomdpi.com
Co₃(C₂N₄H₄)₈(H₂O)₈·6BrCobalt(II) bromide (CoBr₂), Cyanoguanidine (C₂N₄H₄)MethanolBuilt from both isolated octahedra and discrete binuclear cluster units of edge-sharing octahedra. dntb.gov.uad-nb.infomdpi.com

Influence of Reaction Parameters on Product Phase and Morphology

The final phase and morphology of cobalt cyanide and its related coordination polymers are highly sensitive to various reaction parameters. Control over these parameters allows for the targeted synthesis of materials with specific structural and physical properties. Key influencing factors include the solvent system, reactant concentrations, temperature, and the presence of additives or chelating agents. nih.govnii.ac.jprsc.org

The choice of solvent is a critical parameter, as demonstrated in the synthesis of cobalt(II) cyanoguanidine bromides. mdpi.com Using water versus methanol as the reaction medium directly induces the formation of two different phase-pure crystalline products with distinct structural arrangements (mononuclear vs. a mix of mononuclear and binuclear units). dntb.gov.uaresearchgate.netdntb.gov.ua This solvent-induced structural variation underscores the significant role of solvent molecules in the coordination sphere of the metal ion and the resulting crystal lattice. mdpi.com

For Prussian blue analogue Co₃[Co(CN)₆]₂, a type of cobalt cyanide coordination polymer, morphology can be precisely controlled in a microemulsion system. nih.gov Research has shown that the molar ratio of water to the surfactant and the concentration of the potassium hexacyanocobaltate(III) precursor are determinative factors in the resulting shape of the nanostructures. nih.gov By tuning these parameters, morphologies such as truncated nanocubes, perfect cubes, and nanorods can be selectively synthesized in large quantities. nih.gov

Additives and crystallization temperature also play a crucial role. In the synthesis of other cyano-bridged coordination polymers, the addition of citrate (B86180) ions was found to modify the reaction kinetics by chelating with Co²⁺ ions, thereby influencing the final crystal structure. nii.ac.jp Similarly, for layered double metal cyanides (DMCs), the crystallization temperature was found to be essential for obtaining a phase-pure product; a layered Zn-Co DMC phase was only achieved after increasing the crystallization temperature to 80 °C. rsc.org Furthermore, the presence of acetate (B1210297) ions during this synthesis was also noted to affect the final structure. rsc.org Water molecules within the crystal lattice are also pivotal, as their removal or addition during dehydration/hydration can cause structural transformations in some two-dimensional cyano-bridged frameworks. nii.ac.jp

Table 2: Influence of Reaction Parameters on Cobalt Cyanide Product
ParameterEffectExample Compound SystemReference
SolventInduces different phase-pure crystalline structures.Cobalt(II) Cyanoguanidine Bromides (Water vs. Methanol) dntb.gov.uamdpi.comresearchgate.net
Reactant Concentration / Molar RatiosControls the morphology of the resulting nanostructures (cubes, rods, etc.).Prussian Blue Analogue Co₃[Co(CN)₆]₂ nih.gov
TemperatureAffects phase purity of the final crystalline product.Layered Zn-Co Double Metal Cyanide rsc.org
Additives (e.g., Citrate, Acetate)Modifies reaction kinetics and can be incorporated into the final structure, influencing the phase.Cyano-bridged coordination polymers, Layered Zn-Co DMC nii.ac.jprsc.org

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Cobalt(II) Cyanide Dihydrate and Related Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for a complete structural determination. While detailed crystallographic data for a simple "this compound" are not extensively documented, a wealth of information exists for closely related coordination complexes and polymers containing cobalt(II), cyanide, and water molecules. These related structures provide a clear picture of the structural possibilities. The structural formula for anhydrous cobalt(II) cyanide is given as Co₃[Co(CN)₅]₂, indicating the presence of both Co²⁺ and pentacyanocobaltate([Co(CN)₅]³⁻) ions. wikipedia.org A hydrated form, the octahydrate, is prepared from tetraethylammonium (B1195904) pentacyanocobaltate and cobalt(II) chloride. wikipedia.org

Crystallographic studies on cobalt(II) cyanide-containing complexes reveal a variety of crystal systems, including triclinic, monoclinic, and orthorhombic. The specific crystal system and space group are dictated by the precise composition, including the nature of any additional ligands and the degree of hydration. For instance, the compound bis(1,10-phenanthroline) cobalt(II) cyanide ethanol (B145695) solvate dihydrate, [Co(phen)₂(CN)₂]·EtOH·2H₂O, crystallizes in the triclinic system with the space group P-1. tandfonline.comtandfonline.com In contrast, the two-dimensional cyano-bridged coordination polymer Co(H₂O)₂Ni(CN)₄·4H₂O exhibits an orthorhombic unit cell. africaresearchconnects.com Other related cobalt(II) complexes have been found to crystallize in monoclinic space groups such as P2₁/c and C2/c. researchgate.netacs.orgresearchgate.net

CompoundCrystal SystemSpace GroupReference
[Co(phen)₂(CN)₂]·EtOH·2H₂OTriclinicP-1 tandfonline.comtandfonline.com
Co(H₂O)₂Ni(CN)₄·4H₂OOrthorhombicNot specified africaresearchconnects.com
[Co(bim)₂(dca)₂]nMonoclinicP2₁/n researchgate.net
[Co₂(dca)₄(2,5-dmpdo)₂]TriclinicP-1 acs.org
[Co₃(dca)₆(H₂O)₄]·2(2,3,5-tmpdo)MonoclinicC2/c acs.org
[Co(NCO)₂(H₂O)₂(hmt)]MonoclinicC2/c researchgate.net

The Co(II) ion in cyanide-containing complexes most commonly adopts a six-coordinate, distorted octahedral geometry. tandfonline.comresearchgate.net In the structure of [Co(phen)₂(CN)₂]·EtOH·2H₂O, each cobalt atom is coordinated to two bidentate 1,10-phenanthroline (B135089) ligands and two cyanide anions in a cis arrangement, resulting in a CoN₆ coordination sphere. tandfonline.com Similarly, in a one-dimensional cobalt(II) cyanato complex, the Co(II) ion is in an octahedral environment, surrounded by bridging hexamethylenetetramine (hmt) ligands, terminal cyanate (B1221674) groups, and water molecules. researchgate.net

While octahedral coordination is prevalent, other geometries are possible. The structural formula Co₃[Co(CN)₅]₂ for the anhydrous form suggests the presence of five-coordinate [Co(CN)₅]³⁻ ions. wikipedia.org Four-coordinate cobalt(II) ions have also been observed in certain cyanide-bridged Fe–Co cluster compounds. rsc.org The versatility of the cyanide ligand and the electronic properties of Co(II) allow for this range of coordination numbers and geometries, which are often influenced by the steric and electronic properties of other ligands present in the coordination sphere.

The cyanide ion is an excellent bridging ligand, readily linking metal centers to form extended structures of varying dimensionality.

1D Chains: One-dimensional polymeric chains are a common structural motif. For example, a cobalt(II) cyanato complex with hexamethylenetetramine forms 1-D infinite chains where bridging hmt ligands link the octahedral Co(II) centers. researchgate.net In other systems, cyanide or related pseudohalide ligands like dicyanamide (B8802431) bridge cobalt ions to create linear or zigzag chains. researchgate.netresearchgate.net

2D Sheets: Two-dimensional networks, or sheets, can be formed when metal centers are linked in a planar fashion. The compound Co(H₂O)₂Ni(CN)₄·4H₂O assembles into a two-dimensional structure where cationic Co ions and anionic [Ni(CN)₄]²⁻ units are connected by bridging cyanide groups. africaresearchconnects.com Other examples include layered structures reminiscent of Hoffman clathrates. berkeley.edu

3D Frameworks: The interconnection of chains or sheets can lead to robust three-dimensional frameworks. In some cases, these frameworks are analogous to Prussian blue, creating porous materials with cage-like structures. berkeley.edu Hydrogen bonds involving coordinated water molecules and other ligands play a crucial role in linking lower-dimensional structures (like 1D chains) into more complex 3D supramolecular networks. tandfonline.comtandfonline.com

Analysis of Cobalt(II) Coordination Environments (e.g., Octahedral, Square Pyramidal)

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential complementary technique to SC-XRD. While SC-XRD provides the detailed structure of a single, perfect crystal, PXRD is used to analyze the bulk, polycrystalline material. Its primary applications in the study of cobalt(II) cyanide compounds include verifying the phase purity of a synthesized sample and confirming that the bulk material possesses the same crystal structure as that determined from a single crystal. berkeley.eduiucr.org

For materials that are difficult to obtain as single crystals, PXRD data can be used for structural determination through methods like Rietveld refinement. berkeley.edu For example, PXRD analysis of a prepared iron cobalt cyanide hydrate (B1144303) powder indicated a face-centered-cubic (FCC) crystal structure. capes.gov.brresearchgate.net The technique is also routinely used to characterize the products of hydrothermal synthesis, confirming the formation of new cyanide-bridged coordination polymers. nih.gov

Polymorphism and Crystal Growth Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in coordination chemistry, as different polymorphs can exhibit different physical properties.

While specific polymorphs of a simple this compound are not prominently described in the literature, polymorphism has been identified in related cobalt complexes. A notable example is bis(benzimidazole)bis(thiocyanato-N)cobalt(II), a compound containing the related thiocyanate (B1210189) ligand, for which three distinct polymorphic forms have been identified and characterized. mdpi.com This illustrates the potential for structural diversity in such compounds. The growth of high-quality single crystals, which is essential for SC-XRD, is often achieved through controlled crystallization techniques such as slow solvent evaporation or slow diffusion methods, which regulate the nucleation rate. africaresearchconnects.com

Studies on Nucleation and Epitaxial Growth

Specific experimental studies on the nucleation and epitaxial growth of this compound are not extensively detailed in available literature. However, the process can be understood by drawing parallels with related cobalt and cyanide-based systems. The formation of this compound from an aqueous solution is a precipitation crystallization process, which is fundamentally governed by the principles of nucleation and crystal growth.

Nucleation: The initial formation of stable crystalline nuclei from a supersaturated solution is the critical first step. For coordination polymers like Cobalt(II) cyanide, this process likely follows a Volmer-Weber (island growth) three-dimensional nucleation model, which is common for systems where the interaction between the depositing species is stronger than their interaction with a substrate. nsf.govrsc.org The nucleation kinetics can be categorized as either instantaneous (all nuclei form at once) or progressive (nuclei form over time), a distinction that can be investigated using techniques like chronoamperometry. mdpi.comosti.gov Studies on the electrochemical nucleation of cobalt have shown that the mechanism can be influenced by factors such as deposition potential and temperature. nsf.govosti.gov For this compound, the critical nucleus would be the smallest stable aggregate of cobalt ions, cyanide ions, and water molecules that can spontaneously grow into a larger crystal.

Epitaxial Growth: Epitaxial growth involves the ordered growth of a crystalline layer on a substrate of a similar crystal structure. While specific studies on the epitaxial growth of this compound are scarce, research on other coordination polymers demonstrates that isostructural frameworks can be grown epitaxially on one another. This technique allows for the fabrication of complex, multi-component crystals. The success of epitaxial deposition depends heavily on the lattice matching between the substrate and the deposited layer.

Factors Influencing Crystal Habit and Morphology

The crystal habit and morphology of this compound are dictated by the conditions of its crystallization. These factors control the kinetics and thermodynamics of crystal growth, leading to different macroscopic shapes.

Morphology: this compound is typically obtained as a pink to reddish-brown powder, which under microscopic examination, is revealed to consist of needles. chemicalbook.com This needle-like (acicular) habit suggests anisotropic growth, where the crystal grows much faster along one crystallographic axis than along others.

Influencing Factors:

Supersaturation and Reagent Concentration: The most critical factor in the crystallization of Cobalt(II) cyanide is the precise stoichiometric control of the reactants, particularly the cyanide ion concentration. chemicalbook.com When a solution of a cobalt(II) salt is treated with potassium cyanide, a precipitate of the hydrated cobalt(II) cyanide forms. However, the addition of excess cyanide will cause the precipitate to redissolve, forming soluble anionic complexes such as [Co(CN)₄]²⁻ or [Co(CN)₆]⁴⁻. chemicalbook.compnnl.gov Therefore, maintaining the correct stoichiometry is essential to prevent the formation of these soluble species and to promote the nucleation and growth of the desired neutral coordination polymer.

Solvent and Additives: The choice of solvent and the presence of additives can significantly modify crystal habits by selectively adsorbing to certain crystal faces, thereby inhibiting growth on those faces and promoting it on others. In related cyano-bridged coordination polymers, the use of chelating agents like trisodium (B8492382) citrate (B86180) has been shown to slow the crystallization process, leading to higher quality and potentially different morphologies of single crystals.

Temperature and pH: Temperature affects the solubility of the compound and the kinetics of the crystallization process. The pH of the solution can influence the speciation of both the cobalt ions (e.g., formation of hydroxo complexes) and the cyanide ligands (e.g., formation of HCN), thereby impacting the crystallization outcome.

Table 1: Key Factors Affecting Crystal Morphology of this compound
FactorInfluenceObserved/Expected Outcome
Cyanide ConcentrationControls the equilibrium between solid Co(CN)₂·2H₂O and soluble [Co(CN)ₓ]ⁿ⁻ complexes.Stoichiometric amounts yield the desired needle-like precipitate; excess KCN leads to dissolution. chemicalbook.com
Solvent SystemAffects solubility and solute-solvent interactions, which can alter relative growth rates of crystal faces.Typically crystallized from aqueous solutions.
Additives/ImpuritiesCan act as "habit modifiers" by adsorbing to specific crystal faces, inhibiting their growth.While not specifically documented for Co(CN)₂·2H₂O, this is a general principle in crystal engineering.
TemperatureInfluences solubility, degree of supersaturation, and nucleation/growth kinetics.Higher temperatures may increase growth rates but can also alter morphology.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

Primary Structure: The structure of hydrated Cobalt(II) cyanide has been interpreted as being analogous to that of soluble Prussian blue. chemicalbook.com This implies a three-dimensional framework where cyanide ligands bridge cobalt(II) centers. In such a structure, there are distinct coordination environments for the cobalt ions. One type of cobalt atom is coordinated by the carbon atoms of six cyanide ligands (a low-spin environment), while another type is coordinated by the nitrogen atoms of the cyanide ligands (a high-spin environment). chemicalbook.com This creates a robust, extended lattice of -Co-N≡C-Co- linkages.

Role of Water and Hydrogen Bonding: The two water molecules per formula unit are not merely occupying voids in the lattice; they are integral to the structural stability. They participate in an extensive hydrogen-bonding network. Drawing from analyses of numerous hydrated cobalt and cyanide complexes, the water molecules are expected to act as both hydrogen bond donors and acceptors. tandfonline.comlew.roacademie-sciences.fr

O-H···N Bonds: The hydrogen atoms of the water molecules will form strong hydrogen bonds with the nitrogen atoms of the cyanide ligands. This interaction helps to link adjacent polymeric chains or layers, reinforcing the 3D structure.

O-H···O Bonds: Water molecules can form hydrogen bonds with each other, potentially creating clusters or chains of water molecules within the crystal lattice. researchgate.net These water-water interactions, along with water-cyanide interactions, create a comprehensive network that satisfies the coordination and hydrogen-bonding potential of all components.

This intricate network of hydrogen bonds is crucial for the stability of the hydrated form. The removal of these water molecules upon heating leads to a structural transformation to the anhydrous compound.

Table 2: Expected Intermolecular Interactions in this compound
Interaction TypeDonorAcceptorStructural Significance
Hydrogen BondWater (O-H)Cyanide Ligand (Nitrogen atom)Links polymeric chains; stabilizes the overall 3D framework. lew.ro
Hydrogen BondWater (O-H)Another Water Molecule (Oxygen atom)Forms water clusters or networks within the lattice, contributing to cohesion. researchgate.net
Coordination BondCyanide (C and N atoms)Cobalt(II) ionsForms the primary polymeric backbone of the material. chemicalbook.com

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR) for Ligand Coordination and Structural Conformation

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for probing the structure of cyanide-containing compounds. The primary diagnostic tool is the C≡N stretching frequency, ν(CN), which is highly sensitive to the coordination mode of the cyanide ligand and the electronic properties of the metal center. In Cobalt(II) cyanide dihydrate, the cyanide ligands can be terminal (bound to a single Co(II) ion) or bridging (linking two Co(II) centers).

The position of the ν(CN) band provides critical structural information. A shift in the ν(CN) frequency to higher wavenumbers compared to the free cyanide ion (≈2080 cm⁻¹) is typically observed upon coordination. This is generally attributed to the kinematic coupling and the donation of electron density from the cyanide's σ-bonding orbital to the metal. In bridged structures, the ν(CN) band often shifts to even higher frequencies due to the mechanical constraint imposed by coordination to a second metal center. researchgate.net Conversely, π-backbonding from the metal's d-orbitals into the cyanide's π* antibonding orbitals can lower the ν(CN) frequency.

In related hexacyanocobaltate systems, oxidation of the metal center coordinated to the nitrogen end of the cyanide ligand causes the ν(CN) band to shift to higher frequencies. mdpi.com This is because the increased positive charge on the metal enhances σ-donation from the ligand and reduces π-backbonding, both of which strengthen and shorten the C≡N bond. mdpi.com Additionally, the presence of water molecules, both coordinated and as water of hydration, is identifiable by characteristic broad ν(OH) stretching bands (around 3400-3600 cm⁻¹) and δ(HOH) bending modes (around 1600-1650 cm⁻¹). mdpi.com

Table 1: Typical Infrared Frequencies for Cyanide and Water Ligands

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
ν(OH) of H₂O3200 - 3600Presence of coordinated or lattice water.
ν(C≡N) Terminal2050 - 2150Cyanide bound to a single metal center.
ν(C≡N) Bridging2130 - 2200Cyanide linking two metal centers.
δ(HOH) of H₂O1600 - 1650Presence of coordinated or lattice water.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption spectroscopy in the ultraviolet and visible (UV-Vis) regions probes the d-d electronic transitions of the Co(II) ion. The energies and intensities of these transitions are dictated by the ligand field environment, including the coordination geometry and the nature of the ligands. High-spin octahedral Co(II) (a d⁷ ion) typically exhibits weak absorption bands in the visible region.

In related Co(II) complexes, changes in coordination from tetrahedral to pentacoordinate or octahedral result in significant shifts in the absorption bands. le.ac.uk For instance, the binding of cyanide to Co(II) centers can induce a spin-state change from high-spin to low-spin, which dramatically alters the electronic spectrum. The prominent d-d bands characteristic of the high-spin species may disappear upon formation of a low-spin dicyanide complex. nih.govnih.gov

While simple inorganic cobalt complexes are not typically fluorescent, the coordination environment can induce or modulate fluorescence properties. In some specifically designed systems, the binding of cyanide to a Co(II) center can trigger a "turn-on" fluorescence response. This can occur if the Co(II) ion in the initial state quenches the fluorescence of a nearby fluorophore through a process like photoinduced electron transfer (PET). The binding of cyanide alters the electronic structure, interrupting the PET pathway and restoring fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The study of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the high-spin Co(II) center (S=3/2). The unpaired electrons lead to very short relaxation times and large hyperfine (paramagnetic) shifts, which cause significant line broadening and shift the resonances far outside the typical diamagnetic range.

Despite these challenges, paramagnetic NMR is a powerful tool for elucidating electronic and geometric structure. d-nb.infod-nb.info The hyperfine shifts, which can be deconvoluted into contact and pseudocontact contributions, are highly sensitive to the distribution of unpaired electron spin density and the magnetic anisotropy of the complex.

For cyanide complexes, ¹³C and ¹⁵N NMR spectroscopy of isotopically enriched samples provides a direct probe of the metal-ligand bond. researchgate.netrsc.org Upon addition of cyanide to a paramagnetic Co(II) complex, the disappearance of paramagnetic shifts in the ¹H NMR spectrum can signal the formation of a diamagnetic low-spin Co(III) species or a spin-paired Co(II) complex. researchgate.net Studies on related cyanocobaltate complexes have shown that the ¹³C chemical shifts of the cyanide ligand are a sensitive measure of the extent of π-backbonding from the metal to the ligand. acs.org

Electron Paramagnetic Resonance (EPR) Studies of Cobalt(II) Species

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic Co(II) species. The nature of the EPR spectrum depends critically on the spin state of the cobalt ion.

High-Spin Co(II) (S=3/2): In an octahedral or tetrahedral environment, Co(II) is typically high-spin. These systems are characterized by a large zero-field splitting (ZFS) that splits the ground state into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). The resulting EPR spectra are highly anisotropic, with effective g-values that can range from approximately 1.5 to 6.3. le.ac.uk The precise g-values and the magnitude of the ZFS are sensitive probes of the coordination geometry.

Low-Spin Co(II) (S=1/2): The addition of strong-field ligands like cyanide can induce a spin-crossover to a low-spin (S=1/2) state. Low-spin Co(II) cyanide complexes typically exhibit well-defined, nearly axial EPR spectra, provided they are measured in the absence of oxygen. nih.govnih.gov These spectra are characterized by g-values and hyperfine coupling constants (A) arising from the interaction of the unpaired electron with the ⁵⁹Co nucleus (I=7/2). Analysis of these parameters, often in conjunction with isotopic labeling (e.g., with ¹³C-cyanide), can confirm the number of coordinated cyanide ligands and provide insight into the electronic ground state. nih.govrsc.org For example, studies on Co(II) dicyanide complexes have proposed a five-coordinate square pyramidal structure based on their EPR signatures. nih.govnih.gov

Table 2: Representative EPR Parameters for Cobalt(II) Complexes

SpeciesSpin State (S)g-valuesHyperfine Coupling (A)Reference
Low-Spin Co(II) Dicyanide Complex1/2g_z ≈ 2.027A_z ≈ 115 x 10⁻⁴ cm⁻¹ le.ac.uk
High-Spin Co(II) Complex (Quasi-Octahedral)3/2g_x=2.388, g_y=2.417, g_z=2.221Not resolved/complex acs.org
Low-Spin Co(II) Porphyrin1/2g_⊥ ≈ 2.8, g_∥ ≈ 2.0A_⊥ ≈ 280 MHz, A_∥ ≈ 250 MHz nih.gov

X-ray Spectroscopic Methods (RIXS, XE, XAS) for Electronic Structure Probing

X-ray spectroscopic techniques provide element-specific information about the electronic structure and local coordination environment of the cobalt center.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The Co K-edge (1s → 4p transition) or L-edge (2p → 3d transition) provides information on the oxidation state and coordination geometry of the cobalt ion. The L-edge, in particular, directly probes the unoccupied 3d orbitals, and its features can be used to quantify the strength of π-backbonding between the metal and cyanide ligands.

EXAFS: Analysis of the oscillations past the absorption edge provides precise information about the local atomic structure, including Co-C and Co-N bond distances and coordination numbers. This technique can be used to study the structural effects of cyanide binding. nih.gov

X-ray Emission (XE) and Resonant Inelastic X-ray Scattering (RIXS): These are photon-in/photon-out techniques that offer a deeper probe into the electronic structure.

XE: Non-resonant XE spectra provide information about the occupied valence orbitals.

RIXS: In this process, a core electron is excited to an empty orbital, and the subsequent decay is monitored. RIXS can reveal d-d excitations and charge-transfer features with high resolution. osti.gov For cobalt cyanide complexes, RIXS at the Co L-edge and N K-edge can identify and characterize the metal-ligand orbital overlaps, providing a detailed picture of the covalent bonding interactions. researchgate.netnih.gov

Other Advanced Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, THz-EPR)

Mössbauer Emission Spectroscopy: Standard Mössbauer spectroscopy is based on the resonant absorption of gamma rays by specific nuclides, most commonly ⁵⁷Fe, and is not directly applicable to cobalt compounds. carleton.edu However, information can be obtained via ⁵⁷Co Mössbauer Emission Spectroscopy (MES). In this technique, the compound of interest is synthesized using radioactive ⁵⁷Co. This ⁵⁷Co nucleus decays by electron capture to an excited state of ⁵⁷Fe, which then emits a gamma ray. purechemistry.orguni-bielefeld.de By analyzing the energy of this emitted gamma ray with a standard absorber, one obtains a Mössbauer spectrum of the resulting ⁵⁷Fe species within the original cobalt complex matrix. wikipedia.org This provides information about the chemical environment (oxidation state, spin state, site symmetry) of the iron atom immediately following the nuclear decay.

Terahertz EPR (THz-EPR): For high-spin Co(II) complexes, the zero-field splitting (ZFS) is often large, with energy gaps corresponding to the far-infrared or terahertz (THz) region of the electromagnetic spectrum. rsc.org These large energy splittings are typically inaccessible to conventional X-band EPR. THz-EPR spectroscopy, including techniques like Frequency-Domain Fourier-Transform THz-EPR (FD-FT THz-EPR), allows for the direct and precise measurement of these large ZFS parameters (D and E). acs.orgidsi.md Determining these parameters is crucial for understanding the magnetic anisotropy of the molecule. Combining THz-EPR with paramagnetic NMR and magnetometry provides a complete and unambiguous description of the electronic structure of high-spin Co(II) systems. researchgate.netrsc.org

Electronic Structure Analysis and Theoretical Interpretations

Density Functional Theory (DFT) Calculations for Electronic Configuration and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of transition metal complexes, offering detailed insights that complement experimental data. unige.ch For cobalt(II) cyanide systems, DFT calculations are crucial for elucidating the ground state, bonding nature, and the energetics of different spin configurations. rsc.orgrsc.org These computational methods allow for the analysis of complex phenomena such as spin-orbit coupling and metal-ligand covalency, which are central to the behavior of cobalt(II) compounds. rsc.orgacs.orgnih.gov

The cobalt(II) ion possesses a d⁷ electronic configuration. In an octahedral ligand field, these seven electrons can be arranged in two possible ways, leading to distinct spin states: a high-spin (HS) state and a low-spin (LS) state. libretexts.org The cyanide ion (CN⁻) is recognized as a strong-field ligand, meaning it causes a large energy splitting (Δo) between the d-orbital energy levels. libretexts.orgstackexchange.comyoutube.com This large splitting typically makes it more energetically favorable for electrons to pair up in the lower-energy orbitals, resulting in a low-spin complex. libretexts.orgyoutube.com

However, the reality in solid-state materials can be more complex. Some cobalt(II) complexes are known to exhibit spin-crossover (SCO), a phenomenon where the system switches between HS and LS states in response to external stimuli like temperature or pressure. mdpi.comrsc.org DFT calculations are instrumental in determining the relative stability of these spin states. For instance, studies on various cobalt(II) complexes show that DFT can predict the energetic difference between the HS and LS states, which is a key parameter for understanding potential SCO behavior. rsc.org

In a theoretical study of a cyanide-bridged Fe-Co molecular square, DFT calculations elucidated that the ground state at high temperatures corresponded to a high-spin Co(II) configuration, while a low-spin state was involved in other phases. rsc.org For cobalt(II) cyanide itself, its observed low magnetic moment has been interpreted as arising from a structure containing both low-spin (S=1/2) and high-spin (S=3/2) cobalt centers, a complexity that DFT can help unravel. chemicalbook.com The formation of low-spin dicyanide complexes has also been observed to be dependent on temperature, shifting from high-spin to low-spin upon freezing, a transition that can be modeled computationally. researchgate.net

Table 1: Spin State Properties of Octahedral Co(II) Complexes

Property High-Spin (HS) Low-Spin (LS)
Electron Configuration t₂g⁵ e_g² t₂g⁶ e_g¹
Unpaired Electrons 3 1
Total Spin (S) 3/2 1/2
Ligand Field Weak-field (Δo < P) Strong-field (Δo > P)
Associated Ligands I⁻, Cl⁻, H₂O CN⁻ , NO₂⁻, CO

Note: Δo is the crystal field splitting energy; P is the electron pairing energy. Data sourced from general principles of coordination chemistry. libretexts.orglibretexts.org

DFT calculations, often in combination with more advanced ab initio methods like CASSCF, are employed to quantify the effects of SOC. acs.orgacs.org These studies reveal that SOC splits the ground state into multiple Kramers doublets, and the energy separation between these doublets is crucial for understanding magnetic anisotropy and relaxation dynamics. researchgate.netmdpi.comacs.org For example, in a dinuclear cobalt complex, DFT calculations including SOC were used to determine that the ground state had spins oriented along the Co-Co axis, a direct consequence of a large orbital moment comparable in magnitude to the spin moment. acs.orgnih.gov The calculations can project the density of states (PDOS) onto the d-orbitals, revealing which orbitals contribute most significantly to the frontier molecular orbitals and are involved in bonding and magnetic phenomena. acs.orgnih.gov

Table 2: Representative Calculated Spin-Orbit Coupling Effects in a Co(II) Complex

Parameter Value (cm⁻¹) Significance
Axial Zero-Field Splitting (D)
Spin-Orbit Contribution 32.118 Dominant contribution to magnetic anisotropy.
Spin-Spin Contribution -0.028 Negligible compared to the SOC contribution.
Transverse Zero-Field Splitting (E)
Spin-Orbit Contribution 4.567 Contributes to the transverse magnetic anisotropy.
Spin-Spin Contribution -0.003 Negligible.

Note: This table presents illustrative data from a quantum mechanics study on a specific four-coordinate Co(II) complex to demonstrate the relative magnitudes of SOC and spin-spin coupling. mdpi.com The values are not specific to Cobalt(II) cyanide dihydrate but exemplify the principles.

The bond between the cobalt ion and the cyanide ligand is not purely ionic; it has significant covalent character. researchgate.net DFT calculations provide a means to analyze this covalency by examining the overlap between metal and ligand orbitals. core.ac.uk The cyanide ligand is a σ-donor, donating electron density from its highest occupied molecular orbital (HOMO) to the empty d-orbitals of the cobalt ion. core.ac.ukbritannica.com Crucially, it also acts as a π-acceptor. The empty π* antibonding orbitals of the CN⁻ ligand can accept electron density back from the filled t₂g orbitals of the metal, a process known as π-backbonding. core.ac.ukbritannica.com This π-back-donation strengthens the metal-ligand bond and contributes significantly to the large ligand field strength of cyanide. core.ac.uk

DFT studies can quantify these interactions, for instance, by analyzing molecular orbitals or through charge decomposition analysis. In related systems, DFT has been used to study charge-transfer interactions, which are fundamental to the properties of many coordination compounds. rsc.orgccspublishing.org.cn In cyanide-bridged bimetallic clusters, a phenomenon known as a charge-transfer-induced spin transition (CTIST) can occur, where the transfer of an electron from one metal to another triggers a change in spin state. rsc.orgacs.org Theoretical models based on DFT have been developed to explain the electronic mechanisms behind these transitions. acs.org

Orbital Contributions and Spin-Orbit Coupling

Ligand Field Theory and Crystal Field Theory Applications

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), provide a powerful qualitative and quantitative framework for understanding the electronic structure, color, and magnetic properties of transition metal complexes. libretexts.orgbyjus.combritannica.com

CFT models the interaction between the central metal ion and the surrounding ligands as purely electrostatic. byjus.comedtechbooks.org The ligands are treated as point charges that create an electric field (the "crystal field"), which repels the electrons in the d-orbitals of the metal ion. This repulsion is not uniform; d-orbitals pointing directly at the ligands (the e_g set: d_z² and d_x²-y²) are raised in energy more than those pointing between the ligands (the t₂g set: d_xy, d_xz, d_yz). libretexts.orgbyjus.com This removal of degeneracy is called crystal field splitting.

For a Co(II) ion (a d⁷ system) in an octahedral complex like that formed with cyanide ligands, the key question is how the seven d-electrons populate the split t₂g and e_g orbitals. This is determined by the balance between the crystal field splitting energy (Δo) and the mean pairing energy (P), the energy required to place two electrons in the same orbital. libretexts.org

The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. libretexts.orgfiveable.meI⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < en < NO₂⁻ < CN⁻ < CO (Weak Field → Strong Field)

Cyanide (CN⁻) is at the strong-field end of the series, meaning it induces a very large Δo. libretexts.orglibretexts.orgfiveable.me For strong-field ligands, Δo is greater than the pairing energy (P). Consequently, it is more energetically favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals. This results in a low-spin configuration. For Co(II) (d⁷), this configuration is t₂g⁶ e_g¹, with one unpaired electron, which aligns with the observed low magnetic moment for cobalt cyanide complexes. libretexts.orgchemicalbook.com

LFT extends CFT by incorporating molecular orbital concepts, allowing for a description of covalent bonding. britannica.comfiveable.me In LFT, the interaction involves the formation of molecular orbitals from the metal's d-orbitals and the ligand's orbitals. The resulting energy gap between the non-bonding t₂g orbitals and the antibonding e_g* orbitals corresponds to the Δo parameter in CFT. britannica.com LFT provides a more complete picture by explicitly accounting for the σ-donation and π-backbonding that make cyanide such a strong-field ligand. core.ac.uklibretexts.org

Magnetic Properties and Phenomena

Paramagnetic Behavior and Magnetic Susceptibility Studies

Cobalt(II) complexes are typically paramagnetic due to the presence of unpaired electrons. u-tokyo.ac.jp In an octahedral ligand field, the high-spin (HS) Co(II) ion has three unpaired electrons (S = 3/2), while the low-spin (LS) state has one unpaired electron (S = 1/2). u-tokyo.ac.jp The magnetic behavior is often studied by measuring the magnetic susceptibility (χ) as a function of temperature (T). These results are commonly presented as a χT vs. T plot.

For a simple paramagnetic system with no orbital contribution (spin-only), the expected χT value for an S = 3/2 ion is 1.875 cm³·K·mol⁻¹. researchgate.net However, experimental studies on high-spin octahedral Co(II) complexes consistently show room-temperature χT values that are significantly higher, often in the range of 2.8 to 3.2 cm³·K·mol⁻¹. mdpi.comacs.orgacs.org This deviation is a hallmark of high-spin Co(II) in an octahedral environment and is attributed to a significant unquenched orbital angular momentum arising from the ⁴T₁g ground state. researchgate.netresearchgate.net

As the temperature is lowered, the χT product for these complexes typically decreases, which is related to the thermal depopulation of the spin-orbit coupled states of the Co(II) ion. mdpi.comacs.org The precise temperature dependence of the magnetic susceptibility provides valuable information about the electronic structure and the ligand field environment of the cobalt ion. researchgate.net In some cases, the data at higher temperatures can be fitted to the Curie-Weiss law, χ = C / (T - θ), where the Weiss constant (θ) gives an indication of magnetic interactions between adjacent metal ions. acs.org

Table 1: Representative Magnetic Susceptibility Data for High-Spin Co(II) Systems

Compound/SystemχT Value (cm³·K·mol⁻¹)Temperature (K)Key Observation
General HS Octahedral Co(II)>1.875Room TempValue exceeds spin-only prediction due to orbital contribution. researchgate.netacs.org
[Co(dmphen)(CN)₄]⁻-based chain2.81300Typical for HS Co(II) with significant orbital momentum. mdpi.com
[Co(NCS)₂(N-methylaniline)₂]n3.2250Consistent with octahedral N₄S₂ coordination. acs.org
α-Co[N(CN)₂]₂Fit Parameter>50Obeys Curie-Weiss law with θ = 9 K. acs.org
Co(II)-terpyridine complex2.97300Demonstrates considerable magnetic anisotropy. acs.org

Investigation of Exchange Interactions (e.g., Antiferromagnetic Coupling)

In polynuclear or polymeric structures like those often formed by cyanide-bridged systems, the individual paramagnetic Co(II) centers can interact with each other. This magnetic exchange interaction is mediated by the bridging ligands and can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel).

The cyanide ligand (CN⁻) is a particularly effective mediator of magnetic exchange, and the nature of this coupling is highly sensitive to the structural parameters of the complex. dntb.gov.ua Both ferromagnetic and antiferromagnetic interactions have been observed in cyanide-bridged cobalt(II) systems. For instance, Prussian Blue analogues containing Fe-CN-Co linkages are known to be efficient three-dimensional ferrimagnets at low temperatures. d-nb.info

Antiferromagnetic Coupling: This is a common interaction where the coupled spins align in opposite directions, leading to a decrease in the total magnetic moment. At low temperatures, this results in a decrease in the χT product, often tending towards zero for a simple dimeric system. Studies on various cobalt(II) complexes have revealed weak to strong antiferromagnetic interactions, with the strength quantified by the exchange coupling constant, J. mdpi.comnih.gov For example, a binuclear cobalt(II) complex with a nitroxide diradical bridge showed strong antiferromagnetic coupling. mdpi.com

Ferromagnetic Coupling: This interaction, where spins align parallel, leads to an increase in the χT product as the temperature is lowered. nih.gov This behavior has been observed in certain cobalt(II) coordination polymers, such as those with thiocyanate (B1210189) bridges, indicating that the specific nature of the bridging ligand and the geometry of the bridge are crucial. acs.orgnih.govacs.org

In some complex materials, different types of interactions can coexist or compete. For example, α-Co[N(CN)₂]₂ exhibits ferromagnetic ordering, while the β-polymorph shows canted antiferromagnetism. acs.org

Table 2: Examples of Exchange Interactions in Co(II) Complexes

Compound/SystemInteraction TypeExchange Constant (J/k_B or J)
[CuLCo(NCS)₄]Antiferromagnetic-1.87 cm⁻¹
α-Co[N(CN)₂]₂Ferromagnetic+0.45 K
β-Co[N(CN)₂]₂Canted Antiferromagnetic-0.7 K
[Co(NCS)₂(N-methylaniline)₂]nFerromagneticJ_Ising = +15.7(2) cm⁻¹
{Co(hfac)}₂(BN)AntiferromagneticJ_CoN = -31 to -54 cm⁻¹

Correlation between Structural Features and Magnetic Properties

There is a profound and direct relationship between the crystal structure of a cobalt(II) cyanide compound and its magnetic properties. Subtle changes in the coordination environment or the packing of molecules can lead to dramatic shifts in magnetic behavior.

Coordination Geometry: As discussed, the coordination number and geometry (e.g., octahedral, trigonal prismatic, tetrahedral) are primary determinants of the magnetic anisotropy (D value). nih.govresearchgate.net Distortions from idealized geometries, such as the trigonal distortion of an octahedron, can be a deliberate strategy to enforce a desired type of anisotropy. rsc.org

Bridging Ligands: The geometry of the bridging ligand, such as the Co-N-C angle in a cyanide bridge, dictates the efficiency and nature (ferro- vs. antiferromagnetic) of the exchange coupling. dntb.gov.ua

Solvation-Dependent Magnetic Behaviors

The magnetic properties of crystalline cobalt(II) cyanide systems can be highly dependent on the presence of solvent molecules, such as water of hydration, within the crystal lattice. The processes of solvation and desolvation can act as a switch, reversibly altering the magnetic behavior of the material. rsc.org

This phenomenon stems from the fact that solvent molecules can be an integral part of the crystal structure. Their removal can induce significant structural changes:

Altering Coordination Geometry: The loss of a coordinated solvent molecule can change the coordination number or geometry of the Co(II) ion, directly impacting its magnetic anisotropy.

Inducing Structural Distortion: Desolvation can cause a rearrangement of the crystal lattice, leading to changes in bond angles and distances around the metal center. This distortion can be sufficient to switch the magnetic properties, for example, from a spin-crossover (SCO) active state to an SMM-active state. rsc.org

Modifying Intermolecular Interactions: Solvent molecules often participate in hydrogen-bonding networks that stabilize the crystal packing. Their removal alters these networks, changing the intermolecular distances and potentially the magnetic exchange or dipolar interactions. acs.org

This solvation dependence has been demonstrated in several cobalt(II) cyanide and related systems, where removing or reintroducing solvent molecules leads to reversible "on-off" switching of SMM properties, exchange bias, or spin-crossover behavior. rsc.orgacs.orgresearchgate.netchinesechemsoc.org

Reactivity and Coordination Chemistry Studies

Ligand Binding and Substitution Reactions

The reactivity of cobalt(II) cyanide involves intricate ligand binding and substitution processes. In aqueous solutions, the dihydrate form can be degraded and dissolved by solutions of sodium cyanide, potassium cyanide, and ammonium (B1175870) hydroxide, indicating the lability of the coordinated water and the potential for cyanide to act as a bridging or terminal ligand in subsequent reactions. t3db.ca The interaction with excess cyanide is particularly noteworthy. While cobalt(II) can bind cyanide, this process often induces the oxidation of the cobalt center from Co(II) to the less labile Co(III) state. nih.govnih.gov For instance, the addition of cyanide to aqueous solutions of some Co(II) macrocyclic complexes results in the rapid binding of cyanide anions, followed by oxidation to the Co(III) dicyano species. nih.govresearchgate.net

Kinetic studies on various cobalt complexes have shed light on the mechanisms of these substitution reactions. The rate of cyanide binding is influenced by the nature of the other ligands present in the coordination sphere and the oxidation state of the cobalt ion. dtic.mil For example, cobalt(II) generally binds cyanide faster than cobalt(III). dtic.mil The substitution of ligands, such as water, by cyanide is a key step in the formation of more complex structures. researchgate.netacs.org In some systems, the binding of cyanide to a Co(II) center is followed by a rapid oxidation to the more inert Co(III) form. nih.govnih.gov This reactivity highlights the dual role of cyanide as both a ligand and a catalyst for redox processes in cobalt coordination chemistry.

Formation of Homo- and Heterometallic Coordination Compounds

Cobalt(II) cyanide is a valuable building block for constructing both homo- and heterometallic coordination compounds. nih.govacs.orgresearchgate.netacs.org The cyanide ligand's ability to bridge between metal centers is fundamental to the formation of these extended structures.

In homometallic systems, cobalt(II) cyanide can react to form polynuclear clusters. An example is the formation of a complex with the structural formula Co₃[Co(CN)₅]₂, which contains both Co²⁺ ions and [Co(CN)₅]³⁻ units, where cobalt is also in the +2 oxidation state. wikipedia.org

The synthesis of heterometallic compounds is a particularly rich area of study. By reacting cobalt(II) cyanide or its derivatives with other metal salts, a wide range of bimetallic and polymetallic assemblies can be created. researchgate.netacs.orgnih.govacademie-sciences.frchemicalpapers.comacs.orgnih.govacs.orglew.roijettjournal.orgrsc.orgresearchgate.net For example, reactions of [Co(triphos)(CN)₂] with perchlorate (B79767) salts of Mn(II), Fe(II), Co(II), and Ni(II) have yielded trinuclear {[Co(triphos)(CN)₂]₂[M(MeOH)₄]}(ClO₄)₂ and tetranuclear {[Co(triphos)(CN)₂]₂[M(MeOH)₄]₂}(ClO₄)₄ complexes. researchgate.net

Another synthetic strategy involves the self-assembly of tricyanometalate precursors, such as fac-[Fe(L)(CN)₃]⁻, with preformed cationic complexes like [M(L')₂(H₂O)₂]²⁺ to produce heterobimetallic tetranuclear square complexes of the type [Fe₂M₂]. acs.org Similarly, cyanide-bridged Fe-Co polynuclear clusters with varying nuclearities, such as [Fe₂Co₂], [Fe₄Co₄], [Fe₆Co₆], and [Fe₄Co₅], have been synthesized, showcasing the diverse structural motifs achievable. nih.gov The reaction of K₄[Mo(CN)₇]·2H₂O with [Co(H₂O)₆]X₂ results in a three-dimensional cyanide-bridged bimetallic compound with the formula [{Co(H₂O)₂}₂Mo(CN)₈]·4H₂O. academie-sciences.fr

The following table summarizes examples of homo- and heterometallic compounds formed from cobalt cyanide precursors.

PrecursorReactantResulting Compound FormulaReference
[Co(triphos)(CN)₂]M(ClO₄)₂·6H₂O (M=Mn, Fe, Co, Ni){[Co(triphos)(CN)₂]₂[M(MeOH)₄]}(ClO₄)₂ researchgate.net
[Co(triphos)(CN)₂]M(ClO₄)₂·6H₂O (M=Mn, Ni){[Co(triphos)(CN)₂]₂[M(MeOH)₄]₂}(ClO₄)₄ researchgate.net
CoCl₂·6H₂OTris(pyrazolyl-1-yl)borate tricyanoiron(III) anions{Co₂Cl₂(DMF)₄[(Tp⁴⁻ᴹᵉ)Fe(CN)₃]₂} nih.gov
CoCl₂·6H₂OTris(pyrazolyl-1-yl)borate tricyanoiron(III) anions(H₃O⁺)@{Co₄Cl₄[(Tp⁴⁻ᴹᵉ)Fe(CN)₃]₄} nih.gov
K₄[Mo(CN)₇]·2H₂O[Co(H₂O)₆]X₂ (X⁻ = NO₃⁻ or ClO₄⁻)[{Co(H₂O)₂}₂Mo(CN)₈]·4H₂O academie-sciences.fr
fac-[Fe(L)(CN)₃]⁻[M(L')₂(H₂O)₂]²⁺ (M=Mn, Ni, Co)[Fe₂M₂] tetranuclear square complexes acs.org

Role of Cyanide as a Bridging Ligand

The cyanide ion (CN⁻) is a quintessential bridging ligand in the chemistry of cobalt(II) cyanide, connecting two or more metal centers to form extended structures. nih.govacs.orgresearchgate.netnih.gov This bridging capability is due to the presence of lone pairs of electrons on both the carbon and nitrogen atoms, allowing it to coordinate to two different metal ions simultaneously, typically in a linear or near-linear M-C≡N-M' fashion. wikipedia.org

In the formation of homo- and heterometallic assemblies, the cyanide ligand acts as a linker, mediating the interactions between the metal ions. researchgate.netnih.govacademie-sciences.fr For example, in the structure of Prussian Blue analogues and other cyanide-bridged coordination polymers, the Fe-CN-Co linkage is fundamental to their framework and magnetic properties. academie-sciences.fr The versatility of the cyanide bridge allows for the construction of various architectures, from simple dinuclear complexes to one-, two-, and three-dimensional polymers. dntb.gov.uaresearchgate.net

The reaction between [Ni(CN)('S₃')]⁻ and [Tpᵗᴮᵘ]MX (M = Fe, Co, Ni, Zn) yields a series of isostructural cyanide-bridged binuclear complexes, ('S₃')Ni–CN–M[Tpᵗᴮᵘ]. nih.gov In the heterometallic square complexes [Fe₂M₂] (M = Mn, Ni, Co), the edges of the square are defined by Fe-CN-M units. acs.org Similarly, in Fe-Co polynuclear clusters, cyanide ligands bridge the iron and cobalt centers, leading to complex cage-like structures such as pseudocubic [Fe₄Co₄(CN)₁₂] and distorted-hexagonal-prism-shaped [Fe₆Co₆(CN)₁₈] cages. nih.gov The Eu(III)-Co(III) bimetallic assembly, Eu(DMF)₄(H₂O)₃Co(CN)₆·H₂O, also features a cyanide bridge between the europium and cobalt ions. chemicalpapers.com

The following table provides examples of compounds where cyanide acts as a bridging ligand.

Compound ClassBridging MotifResulting StructureReference
Heterometallic SquaresFe-CN-M (M=Mn, Ni, Co)Tetranuclear [Fe₂M₂] macrocycles researchgate.netacs.org
Fe-Co Polynuclear ClustersFe-CN-Co[Fe₂Co₂] square, [Fe₄Co₄] pseudocube, [Fe₆Co₆] cage nih.gov
Bimetallic AssembliesMo-CN-Co3-D polymeric network academie-sciences.fr
Binuclear ComplexesNi-CN-M (M=Fe, Co, Ni, Zn)Dinuclear complexes nih.gov
Bimetallic AssembliesEu-CN-CoBimetallic assembly chemicalpapers.com

Host-Guest Chemistry and Inclusion Complexes

The polymeric frameworks constructed from cobalt(II) cyanide and its derivatives can exhibit porosity, allowing them to act as hosts for small guest molecules, forming inclusion complexes or clathrates. nih.gov The formation of these host-guest systems is a significant aspect of the supramolecular chemistry of cobalt cyanide.

A notable example is the formation of Hofmann-type clathrates, which are coordination polymers with the general formula M(L)₂M'(CN)₄·nG, where M and M' are metal ions, L is a ligand, and G is a guest molecule. nih.gov While the classic Hofmann clathrate is Ni(NH₃)₂(CN)₄·2C₆H₆, analogous structures can be formed with other metals, including cobalt. wikipedia.org These materials possess cavities within their crystal lattice that can encapsulate guest molecules. wikipedia.orgdergipark.org.tr The synthesis of such clathrates can be achieved by either co-crystallization of all components or by first forming the host framework and then introducing the guest molecule. nih.gov

In a more complex example, a large, cage-like, cyanide-bridged [Fe₆Co₆(CN)₁₈] cluster was synthesized that encapsulates methyl-triphenyl-phosphonium cations as guests. nih.gov Another study demonstrated the formation of a pseudocubic [Fe₄Co₄(CN)₁₂] cluster that entraps a hydronium ion (H₃O⁺) within its core. nih.gov Furthermore, cobalt(II) cyanide complexes have been encapsulated within the pores of zeolites, such as Zeolite Y. acs.orgacs.org The zeolite acts as a solid-state host, and the encapsulated cobalt cyanide complex can exhibit unique reactivity, such as the reversible binding of oxygen, which is not observed in the bulk material. acs.orgacs.org This demonstrates how the host framework can influence the chemical properties of the guest cobalt complex.

The ability of cobalt cyanide-based frameworks to form inclusion complexes is a promising area for applications in separation, storage, and catalysis. wikipedia.orggoogle.com

Catalytic Applications and Mechanistic Insights

Precursor Role in Cobalt-Based Catalyst Synthesis

Cobalt(II) cyanide dihydrate is a key starting material for the preparation of several industrially and academically significant cobalt-based catalysts. echemi.com Its unique structure, which can be described as the coordination polymer Co₃[Co(CN)₅]₂, makes it a valuable building block. wikipedia.org

One of its primary uses is as a precursor for dicobalt octacarbonyl (Co₂(CO)₈) . wikipedia.orgpageplace.de This metal carbonyl is a cornerstone reagent and catalyst in organometallic chemistry, most notably for hydroformylation. The synthesis of dicobalt octacarbonyl often involves the high-pressure carbonylation of cobalt(II) salts. The presence of cyanide, as provided by cobalt(II) cyanide or other cyanide sources, facilitates this transformation. chemeurope.comwikipedia.org The proposed pathway involves the conversion of the initial cobalt(II) salt into a pentacyanocobaltate(II) complex, [Co(CN)₅]³⁻, which then reacts with carbon monoxide to form the tetracarbonylcobaltate anion, [Co(CO)₄]⁻. Subsequent reactions lead to the formation of dicobalt octacarbonyl. wikipedia.org

Furthermore, cobalt(II) cyanide is intrinsically linked to the synthesis of Cobalt Hexacyanocobaltates (Co-HCC) , a class of Prussian Blue Analogues (PBAs). These materials, with the general formula Co₃[Co(CN)₆]₂, possess a robust framework of alternating Co(II) and Co(III) centers bridged by cyanide ligands (Co(II)–N≡C–Co(III)). acs.org These frameworks are highly active in various catalytic processes. Synthesis methods, such as hydrothermal techniques or electrochemical deposition, are employed to create Co-HCC materials, which are then used in applications like electrochemical water oxidation and advanced oxidation processes. acs.orgd-nb.infonih.gov

Applications in Organic Synthesis

The utility of cobalt(II) cyanide extends to direct applications in homogeneous catalysis for organic synthesis. wikipedia.org A prominent example is its role in the selective hydrogenation of conjugated dienes.

Catalytic systems based on cobalt cyanide, particularly those forming the pentacyanocobaltate(II) ion, [Co(CN)₅]³⁻ , in solution, are effective for the selective homogeneous hydrogenation of dienes to monoenes. nih.govacs.org This process offers a high degree of selectivity, which is a significant advantage in fine chemical synthesis. The reaction mechanism involves the activation of molecular hydrogen by the cobalt complex. The [Co(CN)₅]³⁻ ion reacts with hydrogen via homolytic cleavage to form a hydridopentacyanocobaltate(III) species, [HCo(CN)₅]³⁻. acs.org This cobalt-hydride intermediate is the active agent that subsequently adds to the conjugated diene system, leading to its reduction. acs.org

Table 1: Homogeneous Hydrogenation of Dienes with Cobalt-Cyanide Catalyst

Substrate Catalyst System Product Key Features Reference(s)
Conjugated Dienes (e.g., Butadiene) [Co(CN)₅]³⁻ (formed from Co(II) salts and excess cyanide) Monoenes (e.g., Butenes) High selectivity for diene to monoene reduction; proceeds via a cobalt-hydride intermediate. nih.gov, acs.org

Specific Catalytic Reactions

Recent research has highlighted the role of cobalt cyanide-related structures in several advanced catalytic reactions.

Cobalt-catalyzed C-H activation followed by cyanation has emerged as a powerful tool for synthesizing aromatic and heteroaromatic nitriles. While these reactions often utilize in situ generated high-valent Co(III) catalysts from precursors like Cp*Co(CO)I₂, the mechanistic principles are central to cobalt chemistry. acs.orgexlibrisgroup.com

Cobalt hexacyanocobaltates (Co-HCC), which share the Co-CN framework with cobalt(II) cyanide, have proven to be effective and robust electrocatalysts for the oxygen evolution reaction (OER), a critical process for water splitting and renewable energy technologies. d-nb.inforesearchgate.net These Prussian Blue Analogue materials can be deposited as binder-free catalytic films on conductive substrates. researchgate.net

The performance of these catalysts is notable, particularly in alkaline media. Trimetallic systems, such as NiCo-hexacyanocobaltate, demonstrate excellent activity for water oxidation. researchgate.net The catalytic efficiency is attributed to the unique electronic structure and the cyanide-bridged framework, which facilitates electron transfer between the metal centers. acs.org Mechanistic studies on related Co-Fe PBAs suggest that the active site for water oxidation involves a high-valent metal-oxo or metal-oxyl radical species, with the Co(II/III)–N≡C–M(II/III) linkage being essential for the catalytic cycle. acs.org

Table 2: Performance of Cobalt Hexacyanocobaltate-based Electrocatalysts for Water Oxidation

Catalyst Electrolyte Overpotential @ 10 mA cm⁻² (mV vs RHE) Tafel Slope (mV/dec) Reference(s)
Trimetallic NiCo-hexacyanocobaltate 1 M KOH 331 48 researchgate.net
Cobalt Hexacyanocobaltate on BiVO₄/V₂O₅ - Exhibited enhanced photocurrent generation - d-nb.info

In the field of environmental remediation, catalysts derived from the cobalt-cyanide framework have shown unprecedented efficiency in Advanced Oxidation Processes (AOPs). Specifically, cobalt hexacyanocobaltate (Co-HCC) has been identified as a superior catalyst for activating peroxymonosulfate (B1194676) (PMS) to produce highly reactive sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. acs.orgnih.gov These radicals are capable of degrading a wide range of persistent organic pollutants in water.

The exceptional catalytic activity of Co-HCC is ascribed to its unique "Co–N–C" atomic structure, which provides an abundance of coordinatively unsaturated Co(II)–NC active sites on the catalyst's surface. acs.orgnih.gov These sites are highly effective for PMS activation, leading to a turnover frequency that surpasses most other heterogeneous cobalt catalysts and even homogeneous Co²⁺ ions. acs.org When these Co-HCC catalysts are integrated into membrane filtration systems, they can achieve rapid and complete mineralization of pollutants, demonstrating their potential as a benchmark technology for water treatment. acs.orgacs.org

Table 3: Cobalt Hexacyanocobaltate (Co-HCC) in PMS-Based Advanced Oxidation

Catalyst System Target Process Key Mechanistic Feature Performance Highlight Reference(s)
Cobalt Hexacyanocobaltate (Co-HCC) PMS activation for pollutant degradation Abundance of atomically isolated Co(II)-NC active sites Ultra-efficient generation of sulfate and hydroxyl radicals; superior turnover frequency. acs.org, nih.gov
Co-HCC on Ceramic Membrane Confined oxidation in a flow-through reactor Maximal exposure of short-lived radicals to pollutants Complete disruption of micropollutants with a retention time of only 0.2 seconds. acs.org, acs.org

Cobalt-catalyzed hydroarylation reactions represent a highly atom-economical method for constructing C–C bonds by adding an aryl C–H bond across an unsaturated π-system (like an alkene or alkyne). nih.govbeilstein-journals.org The historical foundation for many cobalt-catalyzed hydrofunctionalizations lies in the chemistry of the pentacyanocobaltate(II) system. nih.gov

Early studies showed that aqueous cobalt cyanide solutions could activate molecular hydrogen to form the cobalt hydride species, [HCo(CN)₅]³⁻. acs.org This complex was found to be capable of reducing conjugated systems, establishing the cobalt-cyanide system as a pioneering example of catalysis via Metal-Hydride Hydrogen Atom Transfer (MHAT). nih.gov Modern cobalt-catalyzed hydroarylation reactions build on these principles. The general mechanism often involves the generation of a cobalt-hydride intermediate from a low-valent cobalt precursor. beilstein-journals.orgd-nb.info This Co-H species then undergoes migratory insertion with an alkene or alkyne, forming a cobalt-alkyl or cobalt-alkenyl intermediate. Subsequent reductive elimination releases the hydroarylated product and regenerates the active catalyst. d-nb.info

Mechanistic Studies of Catalytic Cycles

Identification of Active Sites and Intermediates

The catalytic activity of cobalt cyanide systems is intrinsically linked to the specific coordination environment and oxidation state of the cobalt center. Research has shown that the active sites are often dynamic, involving changes in cobalt's oxidation state and coordination sphere to facilitate substrate activation and product formation.

In heterogeneous catalysis, the nature of the active site is paramount. For instance, in cobalt hexacyanocobaltate (Co-HCC), a material with the formula Co₃[Co(CN)₆]₂, it is the unsaturated Co(II) sites coordinated to nitrogen atoms (Co(II)-N-C) that are identified as the primary active centers for peroxymonosulfate (PMS) activation. acs.org In contrast, the Co(III) sites directly bonded to carbon in the [Co(CN)₆]³⁻ units show no catalytic effect for this reaction. acs.org The catalytically active Co(II) sites are typically located at the outer surface of the catalyst. acs.org The synthesis of these materials involves the cyanide bridging of cobalt cations, resulting in a structure where Co(II) is bonded to nitrogen and Co(III) to carbon. acs.org

Similarly, in metal-organic frameworks (MOFs), coordinatively unsaturated metal sites can function as active centers. In one study, a tetranuclear cobalt cluster-based MOF becomes catalytically active for the cyanosilylation of carbonyl compounds only after dehydration. rsc.org This process changes the coordination environment of a Co²⁺ ion from a saturated octahedron to a coordinately unsaturated square pyramid, creating an "opened" Co²⁺ site that acts as the catalytically active Lewis acid center. rsc.org

In the context of selective catalytic reduction (SCR) of nitric oxide, spectroscopic studies on Co-BEA zeolites have identified cobalt(II) dinitrosyls as key intermediates. nih.gov The catalytic process is initiated by the capture of NO by Co(II) active sites. nih.gov Further reaction involves cyanide and isocyanate species, which are described as pivotal reaction intermediates formed during the interaction with propene. nih.gov These intermediates are involved in the eventual production of dinitrogen. nih.gov

The formation of active catalysts in situ is a common strategy. A catalyst prepared from cobalt(II) chloride and potassium cyanide under a hydrogen atmosphere is effective for the deoxygenation of allylic alcohols. bg.ac.rs Mechanistic proposals for other cobalt-catalyzed reactions, such as those involving cobalt(II) acetylacetonate, suggest that the cycle involves Co(II) and Co(III) intermediates. bg.ac.rs In some hydrofunctionalization reactions, low-valent cobalt complexes (Co(0) or Co(I)) are proposed to generate alkyl radicals, which then proceed to react. chinesechemsoc.org Cobalt-hydride species are also frequently proposed as key intermediates in the catalytic cycles of various hydrofunctionalization reactions. chinesechemsoc.org

The table below summarizes key identified active sites and intermediates in various cobalt-based catalytic systems.

Table 1: Identified Active Sites and Intermediates in Cobalt Catalysis

Catalyst System Reaction Type Active Site/Species Key Intermediates Source(s)
Cobalt Hexacyanocobaltate (Co-HCC) Advanced Oxidation Unsaturated Co(II)-N-C sites - acs.org
Dehydrated Cobalt-MOF Cyanosilylation Coordinately unsaturated Co²⁺ (square pyramid) - rsc.org
Co-BEA Zeolite SCR of NO Co(II) sites Cobalt(II) dinitrosyls, Cyanides, Isocyanates nih.gov
CoCl₂ / KCN Deoxygenation In situ formed cobalt complex - bg.ac.rs

Computational Modeling of Reaction Pathways and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of catalytic reaction pathways involving cobalt complexes. These studies provide molecular-level understanding of reaction mechanisms, transition states, and the origins of selectivity.

DFT calculations have been employed to analyze the cobalt(III)-catalyzed C–H cyanation of 2-phenylpyridines. nih.gov These studies propose a plausible reaction mechanism where the catalytically active cobalt(III) acetate (B1210297) complex is generated in situ. nih.gov The cycle begins with a reversible C–H cobaltation, followed by the rate-limiting insertion of the cyanating agent. nih.gov A significant finding from these computational analyses is the crucial role of London dispersion forces. nih.gov Interactions between the Cp* ligand and other ligands at the cobalt center provide substantial stabilization (up to 12 kcal mol⁻¹) to both cobalt intermediates and the rate-limiting transition state, highlighting that bulky ligands like Cp* contribute more than just steric hindrance. nih.gov

In the cobalt-catalyzed arylcyanation of alkynes, computational studies have been performed to understand the reaction pathways and the origins of stereodivergence. acs.org A low-valent cobalt-diphosphine catalyst can promote the reaction with trans-selectivity. acs.org However, the addition of a Lewis acid like Zn(OTf)₂ switches the stereoselectivity to favor the cis-arylcyanation product. acs.org Computational modeling helps to rationalize how this additive alters the energy landscape of the catalytic cycle to favor a different stereochemical outcome.

For the enantioselective C–H annulation of benzamides with alkenes catalyzed by a cobalt(II)/chiral Salox ligand system, DFT calculations have elucidated the mechanism and the origin of stereoselectivity. acs.org The calculations revealed that a spin-state change during the olefin insertion step accelerates the subsequent C–N reductive elimination. acs.org This reductive elimination step was identified as the stereo-determining step of the reaction, controlling the enantiomeric excess of the final product. acs.org

DFT has also been used to study the [2+2+2] cyclotrimerization of a diyne with benzonitrile, catalyzed by a cobalt complex. nih.gov The computational study examined three alternative catalytic cycles and determined that the favored mechanism proceeds through an intramolecular metal-assisted [4+2] cycloaddition. nih.gov

The table below presents a selection of findings from computational studies on cobalt-catalyzed reactions.

Table 2: Summary of Computational Modeling Findings in Cobalt Catalysis

Reaction Catalyst System Computational Method Key Mechanistic Insight Predicted Selectivity Origin Source(s)
C–H Cyanation CpCo(III) DFT Rate-limiting step is the insertion of the cyanating agent. London dispersion forces from the Cp ligand stabilize the transition state. nih.gov
Arylcyanation of Alkynes Co/diphosphine ± Zn(OTf)₂ DFT Additive (Zn(OTf)₂) alters the reaction pathway. The presence of the Lewis acid switches the stereochemical preference from trans to cis. acs.org
C–H Annulation Co(II) / Chiral Salox Ligand DFT Spin-state change occurs during olefin insertion. The C–N reductive elimination step is stereo-determining. acs.org

Advanced Materials Science Applications

Role in Functional Materials Development

Cobalt(II) cyanide dihydrate is a key ingredient in the synthesis of various functional materials, leveraging its chemical reactivity and the inherent properties of the cobalt ion.

Historically, cobalt compounds have been prized for their brilliant and stable colors, and cobalt(II) cyanide is no exception. americanelements.com It exhibits a characteristic blue to greenish hue, making it a candidate for use in pigments and dyes. echemi.com The color arises from the electronic transitions within the d-orbitals of the cobalt(II) ion, which are influenced by the cyanide ligands. This property is harnessed in the manufacturing of various colorants for applications ranging from industrial coatings to artistic paints. echemi.com

Properties of this compound as a Pigment Precursor
PropertyDescriptionReference
ColorDeep blue to greenish-blue powder echemi.com
Chemical Basis of Colord-d electronic transitions in the Co(II) ion, influenced by cyanide ligands americanelements.com
ApplicationsManufacturing of pigments and dyes for various industries echemi.com

The increasing demand for high-performance energy storage devices has propelled research into novel battery materials. Cobalt is a critical component in the cathodes of many lithium-ion batteries (LiBs) due to its ability to facilitate high energy density and efficient ion movement. energy.govazom.com this compound serves as a precursor in the synthesis of these advanced cathode materials. Through controlled thermal decomposition (calcination), it can be converted into cobalt oxides, which are then incorporated into the layered structures of LiB cathodes. The push to reduce cobalt content for economic and supply chain reasons has also led to research into cobalt-containing mixed metal oxide cathodes, where precursors like this compound can be utilized in their synthesis. energy.gov

Cobalt(II) cyanide is a fundamental building block for a class of coordination polymers known as Prussian Blue Analogues (PBAs). scispace.comnih.gov These materials have the general formula AₓT[M(CN)₆]·nH₂O, where T and M are transition metals. scispace.com By reacting cobalt(II) salts with hexacyanometalate complexes, researchers can synthesize cobalt-containing PBAs with diverse and tunable properties. mdpi.comnih.gov

These PBAs are of significant interest for their applications in creating nanocomposites. For instance, nano-dimensional iron cobalt cyanide hydrate (B1144303) has been successfully dispersed in a silica (B1680970) matrix using a co-precipitation method. scispace.com Thermal treatment of these nanocomposites can lead to the formation of other functional materials, such as cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles embedded within the silica matrix. scispace.com The ability to control the size and morphology of these PBA nanocrystals is crucial for their application in fields like nanomagnetics and biosensing. scispace.comnih.gov Various synthesis techniques, including co-precipitation and hydrothermal methods, are employed to achieve this control. nih.govnih.gov

Synthesis and Applications of Cobalt-Containing Prussian Blue Analogue Nanocomposites
Synthesis MethodResulting NanocompositePotential ApplicationsReference
Co-precipitationIron cobalt cyanide hydrate in silica matrixNanomagnetics, Biosensing, Biomedical Devices scispace.com
Hydrothermal/SolvothermalCo₃[Co(CN)₆]₂ nanocrystals with controlled morphologyElectrochemical energy storage scispace.com
Mild Etching and AnchoringHollow Co-Fe PBA nanocages with WS₂ nanoflowersElectrocatalysis (Oxygen Evolution Reaction) nih.gov

Battery Materials (e.g., Lithium-Ion Batteries Precursors)

Potential in Spintronics and Magnetic Data Storage

The magnetic properties of cobalt-based materials make them prime candidates for applications in spintronics and high-density data storage. aps.org Cobalt(II) ions possess unpaired electrons, leading to paramagnetic behavior. u-tokyo.ac.jp In the structured environment of coordination polymers like cobalt(II) cyanide and its derivatives, these magnetic moments can interact, leading to interesting magnetic phenomena. u-tokyo.ac.jpresearchgate.net

The field of molecular spintronics aims to utilize individual molecules as the basis for electronic devices that leverage the spin of the electron in addition to its charge. mdpi.com Cobalt(II) complexes, particularly those exhibiting spin-crossover (SCO) behavior, are being investigated for such applications. researchgate.netmdpi.com SCO is a phenomenon where the spin state of the cobalt ion can be switched between a high-spin and a low-spin state by external stimuli like temperature or light. This switching capability is fundamental to the development of molecular switches and data storage at the molecular level. u-tokyo.ac.jp While this compound itself may not be the final active material, it serves as a precursor for more complex coordination compounds designed to exhibit these specific magnetic properties. u-tokyo.ac.jpmdpi.com

Development of Chemical Sensors and Vapochromic Materials

Vapochromic materials, which change color upon exposure to the vapor of volatile organic compounds (VOCs), are of great interest for the development of chemical sensors. nih.gov Cobalt(II)-containing coordination polymers have shown significant promise in this area. mdpi.comberkeley.edu The mechanism often involves the interaction of the VOC molecules with the cobalt center, leading to a change in its coordination environment. This, in turn, alters the electronic structure and, consequently, the visible absorption spectrum of the material. berkeley.edu

For example, coordination polymers based on M[Au(CN)₂]₂ (where M = Co) exhibit vapochromic responses. nih.govmdpi.com When solid Co(μ-OH₂)[Au(CN)₂]₂ is exposed to analyte vapors like dimethylsulfoxide (DMSO) or pyridine, a visible color change occurs. mdpi.comnih.gov This is attributed to the displacement of water molecules coordinated to the cobalt ion by the analyte molecules, resulting in a new coordination environment and a different color. berkeley.edu The ability to synthesize porous frameworks using cobalt cyanide-based precursors allows for the creation of materials that can selectively adsorb different solvent molecules, demonstrating potential for size-selective sensing. berkeley.edu

Non-Linear Optical Properties

Materials with non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Certain cyanide-bridged coordination polymers have been shown to exhibit second-order NLO effects, such as second-harmonic generation (SHG). rsc.org

Research into chiral cobalt(III) complexes derived from the in-situ decomposition of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) in the presence of cobalt(II) has demonstrated SHG activity. rsc.org While these are cobalt(III) complexes, the synthesis starts with a cobalt(II) source. The non-centrosymmetric crystal structure, a prerequisite for second-order NLO properties, can be achieved in these complex cyanide-containing coordination polymers. The study of such materials opens up possibilities for designing new NLO materials based on cobalt cyanide frameworks.

Computational and Theoretical Investigations Supporting Experimental Research

Quantum Chemical Calculations for Electronic Structure and Bonding Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of cobalt cyanide complexes. These studies provide a molecular-level understanding of the interactions between the cobalt center and the cyanide ligands.

DFT and time-dependent DFT (TD-DFT) have been applied to investigate the cis influence of the equatorial macrocycle in cobalt(III) corrinoids, which are related to vitamin B12 derivatives. researchgate.net These calculations help in understanding how modifications to the ligand framework affect the electronic properties and bonding of axial ligands like cyanide. researchgate.net For instance, the calculated UV-visible absorption spectra and charge distributions can be correlated with experimental observations. researchgate.net In one study, replacing the C10H of the corrin (B1236194) ring with different substituents and analyzing the resulting changes in the electronic structure provided insights into the stability and reactivity of the axial cyanide bonds. researchgate.net

Furthermore, theoretical calculations have been used to analyze the bonding in various cobalt complexes. For example, in cobalt(III) complexes with tetraamine (B13775644) ligands, molecular mechanics calculations have been used to estimate strain energies, which, when compared with experimental findings, suggest that π-bonding plays a significant role in the stability of certain isomers. udayton.edu In the context of cobalt(II) complexes with azo-ligands, DFT has been employed to determine the optimized octahedral geometry and to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic properties and reactivity of the complexes. mdpi.com

The following table summarizes key bonding parameters that can be obtained from quantum chemical calculations for cobalt cyanide and related complexes.

ParameterDescriptionTypical Computational Method
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms, such as the Co-C and C-N distances in the cyanide ligand.DFT
Bond Angles The angle formed between three atoms, defining the geometry of the complex.DFT
Bond Dissociation Energy The energy required to break a specific bond, indicating bond strength.DFT
Mulliken/NBO Charges The partial charge assigned to each atom in the molecule, providing insight into the electronic distribution.DFT with Natural Bond Orbital (NBO) analysis
Vibrational Frequencies The frequencies of molecular vibrations, which can be compared with experimental IR and Raman spectra to validate the computed structure.DFT

These computational insights are crucial for interpreting experimental data from techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, calculated vibrational frequencies for the C≡N stretch can be compared directly with experimental IR data to assess the electronic environment of the cyanide ligand. researchgate.net

Theoretical Prediction of Magnetic Properties and Anisotropy

The magnetic properties of cobalt(II) complexes are of significant interest, and theoretical calculations play a pivotal role in predicting and understanding these properties, including magnetic anisotropy, which is the directional dependence of a material's magnetic properties.

For high-spin Co(II) ions (a 3d⁷ configuration) in an octahedral environment, the ground state is orbitally degenerate, leading to a strong influence of spin-orbit coupling. nih.gov This coupling is a primary source of magnetic anisotropy. Theoretical models are used to calculate the zero-field splitting (ZFS) parameters, such as the axial (D) and rhombic (E) parameters, which quantify the magnitude of the anisotropy.

Computational studies have shown that the sign and magnitude of the D value in octahedral Co(II) complexes, which determines whether the complex has an easy-axis (negative D) or easy-plane (positive D) of magnetization, are highly sensitive to the coordination environment. osti.gov For instance, combined experimental and theoretical investigations on an octahedral cobalt(II) complex with thiourea (B124793) and chloride ligands revealed a large negative D value, indicating a significant easy-axis anisotropy. osti.gov Such studies help to establish magnetostructural correlations, providing guidelines for designing new magnetic materials with desired properties. osti.gov

In cases where experimental fitting of magnetic data is ambiguous, theoretical calculations can provide crucial constraints. For example, in a study of a mononuclear cobalt(II) complex, attempts to fit experimental magnetic data yielded non-unique values for the D-parameter. nih.gov State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) calculations were performed to predict the spin Hamiltonian parameters, which then guided the analysis of the magnetic properties. nih.gov

The following table outlines key magnetic parameters that are often predicted theoretically:

ParameterDescriptionTypical Computational Method
Zero-Field Splitting (ZFS) Parameters (D and E) These parameters describe the splitting of the spin sublevels in the absence of an external magnetic field and are a measure of the magnetic anisotropy.CASSCF/NEVPT2, DFT
g-tensor A tensor that relates the magnetic moment of an electron to its angular momentum. Anisotropy in the g-tensor contributes to the overall magnetic anisotropy.CASSCF/NEVPT2, DFT
Magnetic Susceptibility (χ) A measure of how much a material will become magnetized in an applied magnetic field. Temperature-dependent magnetic susceptibility can be simulated and compared with experimental data.Calculations based on ZFS parameters and g-tensor
Exchange Coupling Constant (J) In polynuclear complexes, this parameter describes the magnetic interaction between two adjacent metal centers.DFT (Broken-Symmetry approach)

Theoretical models for trigonally and tetragonally distorted octahedral cobalt(II) complexes have been developed to understand the behavior of their magnetic moments and anisotropy. rsc.orgrsc.org These models, which take into account spin-orbit coupling and the crystal-field distortion, are essential for interpreting experimental magnetic susceptibility measurements. rsc.orgrsc.org

Mechanistic Elucidation of Catalytic Processes

Computational chemistry provides powerful tools to investigate the mechanisms of catalytic reactions involving cobalt cyanide complexes. By mapping out the potential energy surface of a reaction, researchers can identify reaction intermediates, transition states, and determine the most likely reaction pathways.

Cobalt-based catalysts are known to be effective in various chemical transformations. For instance, cobalt hexacyanocobaltate (Co-HCC) has been identified as a highly efficient catalyst for peroxymonosulfate (B1194676) (PMS) activation in advanced oxidation water treatment. acs.orgnih.gov DFT calculations were performed to elucidate the mechanism of PMS activation on the surface of the Co-HCC catalyst. acs.org These calculations revealed that the unsaturated Co(II)-sites coordinated to nitrogen are the primary active centers. acs.org The computational results helped to explain the superior catalytic activity of Co-HCC compared to homogeneous Co²⁺ ions, highlighting the crucial role of the nitrogen-carbon coordination environment. acs.org

In the context of hydrogen evolution, cobalt-polypyridyl complexes are promising catalysts. nih.gov Theoretical studies, often using DFT, are employed to investigate the different possible mechanisms, such as heterolytic and homolytic pathways. nih.gov These calculations can help to identify key intermediates, like cobalt-hydride species, and to understand how the ligand design influences the catalytic activity. nih.gov

The following table summarizes key aspects of catalytic mechanisms that can be investigated through computational methods:

Aspect of MechanismDescriptionTypical Computational Method
Reactant and Product Structures Optimized geometries of the starting materials and final products of a catalytic cycle.DFT
Intermediate Structures Geometries of transient species that are formed during the reaction.DFT
Transition State Structures The highest energy point along the reaction coordinate, which represents the energy barrier for a particular step.DFT with transition state search algorithms (e.g., QST2, QST3)
Reaction Energy Profile A plot of the energy of the system as a function of the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products.DFT
Activation Energy (Ea) The energy difference between the reactants and the transition state, which determines the rate of the reaction.DFT

Computational studies have also been used to understand the catalytic mechanism of CO₂ hydrogenation. For CoCu bimetallic catalysts, DFT calculations have shown that the cobalt promoter enhances the electron density around the copper sites, which facilitates the hydrogenation process. rsc.org The calculations also revealed that the bimetallic catalyst has a lower energy barrier for the hydrogenation of bicarbonate to formate (B1220265) compared to a monometallic copper catalyst. rsc.org

Modeling of Crystal Structures and Polymorphic Transitions

Computational modeling is a valuable tool for predicting and understanding the crystal structures of materials like cobalt(II) cyanide dihydrate. These methods can also be used to investigate the possibility of different crystalline forms, or polymorphs, and the transitions between them.

For example, in a study of a diisothiocyanato-tetrakis-(4-methylpyridine)cobalt(II) complex, a new polymorphic modification was synthesized and characterized. nih.gov Comparison of the experimental X-ray powder pattern with a pattern calculated from single-crystal data confirmed the purity of the new phase. nih.gov The denser packing in the new polymorph suggests it is the more thermodynamically stable form at low temperatures. nih.gov Although this study did not involve predictive modeling, it highlights the use of computational tools (calculation of powder patterns) in the characterization of new polymorphs.

The following table outlines the types of information that can be obtained from computational modeling of crystal structures:

InformationDescriptionTypical Computational Method
Lattice Parameters The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.DFT with periodic boundary conditions, Force Field methods
Atomic Coordinates The positions of all atoms within the unit cell.DFT, Force Field methods
Lattice Energy The energy of the crystal lattice, which can be used to compare the relative stability of different polymorphs.DFT, Force Field methods
Packing Efficiency A measure of how densely the molecules are packed in the crystal structure.Calculated from the predicted crystal structure
Phonon Dispersion Curves These curves describe the vibrational modes of the crystal lattice and can be used to assess the dynamical stability of a predicted structure.DFT

Q & A

Q. How should researchers design experiments to study ligand substitution kinetics in Co(CN)₂·2H₂O?

  • Protocol :

Use stopped-flow spectrophotometry to track real-time ligand exchange (e.g., CN⁻ → SCN⁻).

Vary temperature (10–50°C) and apply the Eyring equation to calculate activation parameters.

Validate with ¹³C NMR to observe cyanide dissociation rates .

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